3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
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Overview
Description
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction, which is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)-, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-N-phenyl-4-isoxazolecarboxamide: Another isoxazole derivative with similar structural features.
N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide: Shares the isoxazole core but with different substituents.
Uniqueness
3-Isoxazolecarboxamide, N,5-dimethyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
130403-13-3 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)13-8-6-7-11(3)15(13)18(5)16(19)14-9-12(4)20-17-14/h6-10H,1-5H3 |
InChI Key |
MQKDXJUFEBIJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N(C)C(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
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